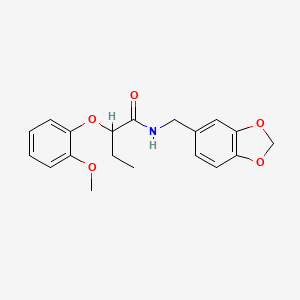

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)butanamide" involves complex reactions that are aimed at creating specific structural features for desired biological activities. For instance, compounds have been synthesized to explore their gastric acid antisecretory activity, highlighting the importance of structural modifications for enhancing biological effects (Ueda et al., 1991). Similarly, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides demonstrates the creation of inhibitors for cancer cell growth, underscoring the potential for therapeutic applications (Stefely et al., 2010).

Molecular Structure Analysis

Understanding the molecular structure is crucial for elucidating the compound's interactions and reactivity. The molecular structure of related compounds has been investigated through various spectroscopic methods, including NMR and X-ray crystallography. For example, the study of the crystal structure and DFT calculations of 2H-1,3-benzodioxol-5-yl 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoate provides valuable insights into intermolecular interactions and electronic parameters (Jayaraj & Desikan, 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of "N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)butanamide" related compounds are influenced by their functional groups and molecular architecture. Research has explored reactions such as the synthesis of potential antibacterial and antifungal agents, demonstrating the compound's versatility in forming biologically active molecules (Zala et al., 2015).

Scientific Research Applications

Antiulcer Agents and Gastric Acid Antisecretory Activity

Compounds with structures related to N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)butanamide have been studied for their potential as antiulcer agents due to their gastric acid antisecretory activity. One study synthesized butanamides with a tetrazol-5-ylthio moiety, demonstrating significant antisecretory activity against histamine-induced gastric acid secretion in rats, suggesting potential applications in the treatment of gastric ulcers and related conditions (I. Ueda et al., 1991).

Renewable Thermosetting Resins

Research into sustainable materials has led to the development of a renewable bisphenol derived from eugenol, which, after conversion to a bis(cyanate) ester, exhibited high thermal stability and a low water uptake, making it suitable for use in maritime environments. This highlights the compound's potential in creating full-performance resins from sustainable feedstocks (B. Harvey et al., 2014).

Ligands for Asymmetric Hydrogenation

Derivatives similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)butanamide have been prepared as ligands for rhodium-catalyzed asymmetric hydrogenation. These ligands demonstrated excellent enantioselectivities and high catalytic activities, indicating their utility in the synthesis of chiral pharmaceutical ingredients (T. Imamoto et al., 2012).

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-3-14(25-17-7-5-4-6-15(17)22-2)19(21)20-11-13-8-9-16-18(10-13)24-12-23-16/h4-10,14H,3,11-12H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGYUFFXKBGQMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-methoxyphenoxy)butanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![2-[(4-fluorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5506758.png)

![N-[1-(2,4-dimethylphenyl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5506765.png)

![4-ethoxy-N-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5506774.png)

![3-[(3-ethyl-2,8-dimethyl-4-quinolinyl)thio]propanoic acid](/img/structure/B5506781.png)

![5-(1-azepanyl)-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5506787.png)

![N-benzyl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5506801.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5506806.png)

![1,3-dimethyl-6-[2-(1-piperazinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5506809.png)